molecular formula C9H5Cl2F3O3 B7900783 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid

Cat. No.: B7900783
M. Wt: 289.03 g/mol
InChI Key: QNEJIPULAWNNJF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst in the presence of iron phthalocyanine and atmospheric oxygen .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as iron phthalocyanine.

    Reduction: Common reducing agents include hydrides and metals.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Iron phthalocyanine and atmospheric oxygen.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-2-1-4(3-6(5)11)8(17,7(15)16)9(12,13)14/h1-3,17H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEJIPULAWNNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(C(F)(F)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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